Aromatase Binding Affinity vs. 19-Oxoandrostenedione
In biophysical studies with the purified aromatase enzyme (afCYP19), the binding affinity of 19-Hydroxyandrostenedione is approximately ten-fold higher than that of its immediate downstream metabolite, 19-oxoandrostenedione [1]. This differential affinity positions 19-OHA as a more potent competitor for the enzyme's active site, despite being an intermediate.
| Evidence Dimension | Relative Binding Affinity |
|---|---|
| Target Compound Data | Followed closely by androstenedione and anastrozole (high affinity) |
| Comparator Or Baseline | 19-Oxoandrostenedione (affinity ten-fold lower) |
| Quantified Difference | 10-fold higher affinity for target compound |
| Conditions | Biophysical characterization of purified Aptenodytes forsteri cytochrome P450 aromatase (afCYP19) with human cytochrome P450 reductase as redox partner |
Why This Matters
Researchers studying aromatase inhibition mechanisms must use 19-Hydroxyandrostenedione, not 19-oxoandrostenedione, to accurately model high-affinity intermediate binding in kinetic and structural studies.
- [1] Zarate-Perez F, et al. Biophysical characterization of Aptenodytes forsteri cytochrome P450 aromatase. J Inorg Biochem. 2018 Jul;184:79-87. View Source
